5-Hydroxy-6-methoxy Duloxetine Sulfate
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Overview
Description
5-Hydroxy-6-methoxy Duloxetine Sulfate is a metabolite of duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain . This compound is characterized by its chemical formula C19H21NO7S and a molecular weight of 407.438 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-methoxy Duloxetine Sulfate involves multiple steps starting from duloxetine. The primary steps include the hydroxylation and methoxylation of duloxetine to form 5-Hydroxy-6-methoxy Duloxetine, followed by sulfonation to yield the sulfate ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process likely involves large-scale chemical synthesis techniques similar to those used in the production of duloxetine and its derivatives .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-methoxy Duloxetine Sulfate undergoes several types of chemical reactions, including:
Oxidation: Conversion to catechol derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Methoxylation and hydroxylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Methoxylating agents: Such as dimethyl sulfate.
Major Products Formed
The major products formed from these reactions include catechol duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine .
Scientific Research Applications
5-Hydroxy-6-methoxy Duloxetine Sulfate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of duloxetine metabolism.
Medicine: Studied for its potential therapeutic effects in treating depression, anxiety, and neuropathic pain.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-methoxy Duloxetine Sulfate is believed to be similar to that of duloxetine. It acts as a serotonin and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their activity in the central nervous system . This potentiation of serotonergic and noradrenergic activity is thought to contribute to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Duloxetine: The parent compound, used as an antidepressant and anxiolytic.
5-Hydroxy Duloxetine: A hydroxylated metabolite of duloxetine.
6-Hydroxy Duloxetine: Another hydroxylated metabolite of duloxetine.
Uniqueness
5-Hydroxy-6-methoxy Duloxetine Sulfate is unique due to its dual modifications (hydroxylation and methoxylation) on the duloxetine structure, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites .
Properties
Molecular Formula |
C19H21NO6S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H21NO6S2/c1-20-11-10-16(18-7-4-12-27-18)25-15-6-3-5-14-13(15)8-9-17(24-2)19(14)26-28(21,22)23/h3-9,12,16,20H,10-11H2,1-2H3,(H,21,22,23)/t16-/m0/s1 |
InChI Key |
XYZBSFYKOKLCKI-INIZCTEOSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3OS(=O)(=O)O)OC |
Origin of Product |
United States |
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